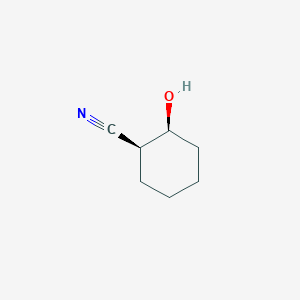
cis-2-Hydroxycyclohexanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Hydroxycyclohexanecarbonitrile is an organic compound with the molecular formula C7H11NO It is a nitrile derivative of cyclohexane, featuring a hydroxyl group (-OH) and a cyano group (-CN) attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
cis-2-Hydroxycyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the hydrolysis of cis-2-cyanocyclohexanol. This reaction typically requires the use of a strong acid or base as a catalyst and is carried out under controlled temperature conditions to ensure the desired cis-configuration is maintained .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts. Enzymes such as nitrile hydratase and nitrilase are employed to convert nitriles to their corresponding amides or acids under mild conditions. This method is advantageous due to its high selectivity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
cis-2-Hydroxycyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are used in substitution reactions.
Major Products Formed
Oxidation: cis-2-Cyclohexanonecarbonitrile or cis-2-Cyclohexanecarboxylic acid.
Reduction: cis-2-Aminocyclohexanecarbonitrile.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
cis-2-Hydroxycyclohexanecarbonitrile has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of cis-2-Hydroxycyclohexanecarbonitrile involves its interaction with specific molecular targets. The hydroxyl and cyano groups play a crucial role in its reactivity and binding to enzymes or receptors. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
cis-2-Hydroxycyclopentanecarbonitrile: Similar structure but with a five-membered ring.
trans-2-Hydroxycyclohexanecarbonitrile: Differing in the spatial arrangement of the hydroxyl and cyano groups.
cis-4-Benzoyloxycyclohexanecarbonitrile: Contains a benzoyloxy group instead of a hydroxyl group.
Uniqueness
cis-2-Hydroxycyclohexanecarbonitrile is unique due to its specific cis-configuration, which can significantly influence its chemical reactivity and interactions with other molecules. This configuration can lead to different stereochemical outcomes in reactions compared to its trans-isomer or other similar compounds .
Properties
CAS No. |
70367-35-0 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(1S,2S)-2-hydroxycyclohexane-1-carbonitrile |
InChI |
InChI=1S/C7H11NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-4H2/t6-,7-/m0/s1 |
InChI Key |
MFPCXQNVYPKUSM-BQBZGAKWSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C#N)O |
Canonical SMILES |
C1CCC(C(C1)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















